molecular formula C6H8BNO3 B591475 (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid CAS No. 1351413-50-7

(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid

Cat. No.: B591475
CAS No.: 1351413-50-7
M. Wt: 152.944
InChI Key: QIFVXSLMFCRLCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid typically involves the reaction of 4-chloro-1-methyl-2-oxo-1,2-dihydropyridine with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, hydroxyl derivatives, and various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid involves its interaction with molecular targets such as DNA gyrase B. By inhibiting this enzyme, the compound disrupts bacterial DNA replication, leading to the death of the bacterial cells . This mechanism is particularly relevant in the development of antitubercular agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid is unique due to its specific position of the boronic acid group, which influences its reactivity and interaction with biological targets. This positional specificity makes it particularly effective in certain synthetic and biological applications .

Properties

IUPAC Name

(1-methyl-2-oxopyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-8-3-2-5(7(10)11)4-6(8)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFVXSLMFCRLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=O)N(C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737672
Record name (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351413-50-7
Record name (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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